![molecular formula C10H20ClNO B12975373 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B12975373.png)
2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-7-azaspiro[35]nonane hydrochloride is a chemical compound with a unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the methoxymethyl group. One common method involves the reaction of a suitable azaspiro compound with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-Azaspiro[3.5]nonane hydrochloride
- (3R)-3-(Methoxymethyl)-piperidine hydrochloride
Uniqueness
2-(Methoxymethyl)-7-azaspiro[3.5]nonane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
特性
分子式 |
C10H20ClNO |
|---|---|
分子量 |
205.72 g/mol |
IUPAC名 |
2-(methoxymethyl)-7-azaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-12-8-9-6-10(7-9)2-4-11-5-3-10;/h9,11H,2-8H2,1H3;1H |
InChIキー |
DTFPGRCBRGSHAG-UHFFFAOYSA-N |
正規SMILES |
COCC1CC2(C1)CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



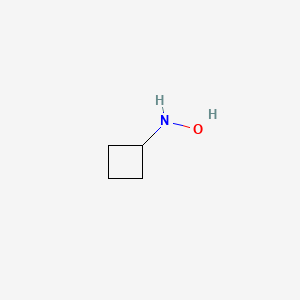
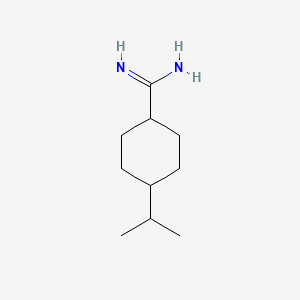
![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12975342.png)

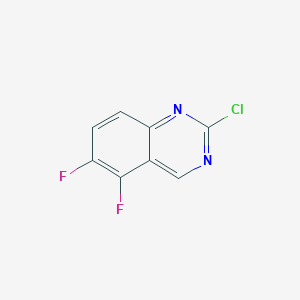
![2-Phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12975354.png)
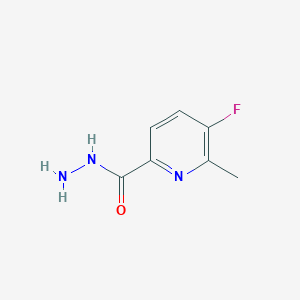
![(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)](/img/structure/B12975368.png)

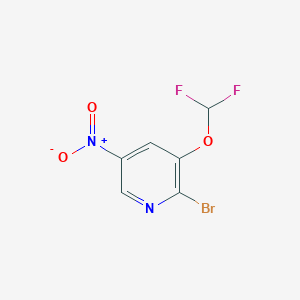

![5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B12975392.png)
